1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one is a complex organic compound with a molecular formula of C20H19N5O and a molecular weight of 345.4 g/mol. This compound is part of the pyrazolone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one involves several steps. One common method includes the reaction of 1,5-dimethyl-2-phenylpyrazol-3-one with 2-methylindole-3-carbaldehyde in the presence of a suitable catalyst . The reaction typically occurs in an aqueous-ethanolic solution, and the product is isolated in a crystalline state . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the formation of coordination compounds with metals like lead (II) . In biology and medicine, derivatives of this compound exhibit antitumor and antioxidant activities . Additionally, it has valuable optical properties, making it useful in the production of dyes and pigments for the textile and food industries . Its biological activity extends to its use in antipyretic, bactericidal, and antitumor drugs .
Wirkmechanismus
The mechanism of action of 1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazolone cycle is known to interact with various enzymes and receptors, leading to its biological effects . For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one is unique due to its specific structure and properties. Similar compounds include other derivatives of azopyrazolone, such as 1,5-dimethyl-4-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . These compounds share similar chemical properties but may differ in their biological activities and applications .
Eigenschaften
Molekularformel |
C20H19N5O |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1,5-dimethyl-4-[(2-methyl-1H-indol-3-yl)diazenyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H19N5O/c1-13-18(16-11-7-8-12-17(16)21-13)22-23-19-14(2)24(3)25(20(19)26)15-9-5-4-6-10-15/h4-12,21H,1-3H3 |
InChI-Schlüssel |
MHIANZCPSGPKQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.